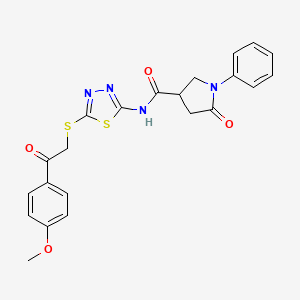

![molecular formula C23H18BrClN2O2 B2616787 4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533874-22-5](/img/structure/B2616787.png)

4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

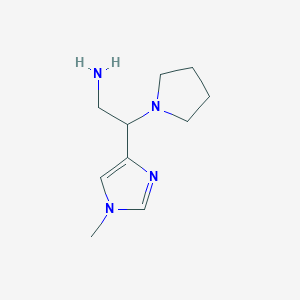

The compound “4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative . Benzodiazepines are a well-known class of compounds with a wide range of central nervous system-related activities . The molecular formula of this compound is C23H18BrClN2O2 and it has a molecular weight of 469.76.

Molecular Structure Analysis

The molecular structure of benzodiazepines generally includes a benzene ring fused to a seven-membered diazepine ring . The specific structure of this compound would include additional functional groups as indicated by its name, but detailed structural analysis was not found in the available literature.Scientific Research Applications

Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

The compound is related to a novel method for preparing 5-bromo-2-chlorobenzoic acid with high selectivity . This method is environment-friendly, simple and convenient to operate, low in EHS risk, high in product yield (greater than or equal to 95%), good in quality (greater than or equal to 99.8%), and is suitable for industrial production .

Anti-Osteoporosis Applications

The compound has been studied for its anti-osteoporosis effects . It has been found to inhibit in vitro bone resorption as potently as β-estradiol (E2), a hormone that regulates the development and maintenance of female characteristics in the human body .

Synthesis of Anticonvulsant Thiazole Derivatives

A research study demonstrates the utilization of this compound in the synthesis of novel thiazole derivatives with potential anticonvulsant activity. Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Preparation of Photoresponsive Azobenzene Derivatives

This compound has been used in the preparation of photoresponsive azobenzene derivatives for potential applications in optical data storage. Azobenzene derivatives are well-known for their photoisomerization properties, which have been exploited in many areas of science and technology, including optical data storage.

Synthesis of Dapagliflozin Intermediate

The compound is related to the synthesis of an antidiabetic drug dapagliflozin intermediate . Dapagliflozin is a novel antidiabetic drug developed by the company Baishigui and Aslicon, is the first SGLT2 inhibitor approved for the treatment of type 2 diabetes to be marketed .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the available literature, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

properties

IUPAC Name |

4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrClN2O2/c1-14-7-10-20-18(11-14)22(15-5-3-2-4-6-15)27(13-21(28)26-20)23(29)17-12-16(24)8-9-19(17)25/h2-12,22H,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJHRHALCJKGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-bromo-2-chlorobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2616704.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide](/img/structure/B2616707.png)

![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)

![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)

![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)